molecular formula C18H16F3N5O B2707537 1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448135-35-0

1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2707537
CAS No.: 1448135-35-0
M. Wt: 375.355
InChI Key: INCNVZCVPPQZNW-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyridin-4-yl-substituted pyrazole core linked via an ethyl chain to a 4-(trifluoromethyl)phenyl group. Such structural attributes position it as a candidate for targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents.

Properties

IUPAC Name

1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)14-1-3-15(4-2-14)24-17(27)23-10-12-26-11-7-16(25-26)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCNVZCVPPQZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Structural Analogues from the Evidence

Key structural analogs are summarized below based on substituent variations and pharmacological relevance:

Compound ID/Name Core Structure Differences Molecular Weight (g/mol) Yield (%) Key Features
Target Compound Pyridin-4-yl-pyrazole + ethyl linker + 4-(CF₃)phenyl urea ~435.4 (calc.) N/A Enhanced solubility (pyridine), moderate lipophilicity (CF₃)
11d 4-(CF₃)phenyl urea + thiazole-piperazine-hydrazinyl moiety 534.1 85.3 Complex structure with potential kinase inhibition; higher molecular weight
SI98 () 4-Methoxyphenyl-pyrazole + 4-(CF₃)phenyl urea ~404.3 (calc.) N/A Methoxy group improves lipophilicity; lacks pyridine’s solubility advantage
M64 () Pyridin-4-yl-ethylamine + morpholino-CF₃-phenyl urea ~495.5 (calc.) 60 Morpholino group enhances solubility; lower yield compared to target
1-(4-Fluorophenyl)-3-[4-(4-FPh)-1-Me-3-CF₃-1H-pyrazol-5-yl]urea () Dual fluorophenyl + CF₃-pyrazole urea 428.3 N/A High halogen content; potential for enhanced target binding but lower solubility

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s pyridine ring likely improves aqueous solubility compared to purely aromatic analogs like SI98 (methoxyphenyl) or 11d (thiazole-piperazine).
  • Lipophilicity (LogP) : The trifluoromethyl group increases LogP (~3.5 estimated), comparable to 11d (LogP ~4.0) but lower than halogen-rich compounds in (LogP ~4.5) .
  • Metabolic Stability : The CF₃ group and pyridine’s resistance to oxidation suggest superior stability versus compounds with methoxy (SI98) or hydrazine (11d) groups .

Biological Activity

1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a urea linkage, a pyrazole ring, and a pyridine moiety, which contribute to its diverse pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16F3N5O\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}_5\text{O}

This structure includes:

  • A pyrazole ring that is known for its biological activity.
  • A pyridine moiety , which enhances the compound's interaction with biological targets.
  • A trifluoromethyl group , which may influence the compound's lipophilicity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key activities include:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific kinases involved in cancer pathways, such as Src and p38-MAPK .
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, possibly through inhibition of inflammatory cytokines or enzymes .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

  • Targeting Kinases : The pyrazole moiety is known to interact with kinase enzymes. Inhibition of these kinases can disrupt signaling pathways critical for cancer cell survival and proliferation .
  • Enzyme Inhibition : The urea functional group may facilitate binding to various enzymes involved in metabolic processes, potentially leading to altered metabolic pathways in pathogens or cancer cells .
  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes, which could contribute to their anticancer effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
Pyrazolyl-UreasUrea linked to pyrazoleAnticancer, antimicrobial
Triazole DerivativesTriazole ring instead of pyrazoleAntifungal, anticancer
Benzamide DerivativesBenzamide linked to pyrazoleAntimicrobial, anti-inflammatory

This table illustrates how variations in structure can influence biological activity.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Studies : Research has shown that derivatives of pyrazolyl ureas exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the urea linkage could enhance selectivity against specific tumor types .
  • Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against common pathogens, suggesting potential for development into therapeutic agents for infectious diseases .

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